1-(2,3-Difluoro-6-methylphenyl)ethanone

Description

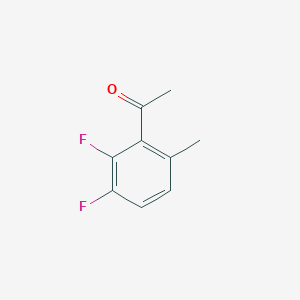

1-(2,3-Difluoro-6-methylphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 6, and an acetyl (ethanone) group. For instance, 1-(2,3-Dihydroxy-6-methylphenyl)ethanone (CAS 59862-07-6) shares a similar backbone but replaces fluorine with hydroxyl groups .

Properties

IUPAC Name |

1-(2,3-difluoro-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-5-3-4-7(10)9(11)8(5)6(2)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGPNHHMSBQGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluoro-6-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-difluoro-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,3-difluoro-6-methylphenyl)ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluoro-6-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-(2,3-Difluoro-6-methylphenyl)ethanone serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating more complex molecules. The presence of fluorine atoms can influence the electronic properties of the molecule, facilitating reactions such as:

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions.

- Electrophilic Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.

Medicinal Chemistry

The compound has potential applications in drug development due to its unique structural features that may allow it to interact with biological targets. Research indicates that derivatives of this compound could exhibit:

- Antibacterial Activity: Preliminary studies suggest that modifications to the benzene ring or the introduction of different substituents can enhance antibacterial efficacy against strains such as S. aureus and E. coli.

| Compound | Target Bacteria | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|---|

| 1-(2,3-Difluoro-6-methylphenyl)ethanone | S. aureus (ATCC25923) | 0.195 | Ciprofloxacin | 6.25 |

| 1-(2,3-Difluoro-6-methylphenyl)ethanone | E. coli (ATCC25922) | 0.195 | Ciprofloxacin | 0.391 |

- Pharmacological Properties: Its structure allows it to act as a pharmacophore, potentially leading to the development of novel therapeutic agents targeting specific diseases.

Biological Research

In biological studies, the compound is investigated for its interactions with biomolecules. The difluoromethyl group can enhance lipophilicity, which may improve membrane permeability and bioavailability in drug formulations.

Case Studies and Research Findings

Several studies have explored the applications of 1-(2,3-Difluoro-6-methylphenyl)ethanone:

- Antibacterial Studies: Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant bacterial strains, suggesting potential for development as new antibiotics.

- Synthetic Methodology Development: Innovative synthetic routes have been developed to produce this compound efficiently, enhancing its availability for research and industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,3-difluoro-6-methylphenyl)ethanone involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes and receptors, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2,3-Difluoro-6-methylphenyl)ethanone with structurally related ethanone derivatives, focusing on substituent effects and applications.

Structural and Functional Differences

- Fluorine vs. Hydroxyl Groups: Fluorine substitution (as in the target compound) increases lipophilicity and metabolic stability compared to hydroxylated analogs like 1-(2,3-Dihydroxy-6-methylphenyl)ethanone. Hydroxyl groups enhance polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

- Halogen Effects: The 2-chloro substituent in 1-(2-Chlorophenyl)ethanone introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions. Fluorine, while also electron-withdrawing, has a smaller steric footprint and lower polarizability .

- Ring Systems : The benzofuran analog () incorporates a fused oxygen-containing heterocycle, enhancing rigidity and aromaticity, which is critical in fragrance applications .

Biological Activity

1-(2,3-Difluoro-6-methylphenyl)ethanone is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(2,3-Difluoro-6-methylphenyl)ethanone features a difluoromethyl group on a phenyl ring, which may enhance its reactivity and biological interactions. The presence of fluorine atoms can significantly influence the compound's pharmacokinetic properties, including lipophilicity and metabolic stability.

The biological activity of 1-(2,3-Difluoro-6-methylphenyl)ethanone is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may modulate enzyme activity, serve as an inhibitor in various biochemical pathways, and exhibit cytotoxic effects against cancer cell lines.

Anticancer Activity

Recent studies have investigated the anticancer potential of 1-(2,3-Difluoro-6-methylphenyl)ethanone. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

- Mechanistic Insights : The mechanism underlying its anticancer activity appears to involve apoptosis induction and inhibition of tubulin polymerization. This suggests that the compound may act similarly to known microtubule-targeting agents .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 1-(2,3-Difluoro-6-methylphenyl)ethanone, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1-(2-Fluoro-6-methylphenyl)ethanone | Single fluorine substitution | ~5.0 | Moderate antiproliferative effects |

| 1-(3-Fluoro-4-methylphenyl)ethanone | Similar structure but different position | ~10.0 | Weaker than 1-(2,3-Difluoro-6-methylphenyl)ethanone |

| 1-(2,3-Difluorophenyl)ethanone | Two fluorine substitutions | ~7.5 | Enhanced cytotoxicity compared to mono-fluorinated analogs |

Case Studies

Several case studies have highlighted the potential applications of 1-(2,3-Difluoro-6-methylphenyl)ethanone in drug development:

- Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 cells and found that it induced apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This dual action reinforces its potential as a therapeutic agent in breast cancer treatment .

- In Silico Studies : Molecular docking studies have suggested that 1-(2,3-Difluoro-6-methylphenyl)ethanone interacts favorably with key protein targets involved in cancer progression. These findings support further exploration into its mechanism as a microtubule inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.